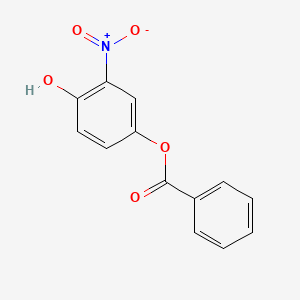

4-Hydroxy-3-nitrophenyl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxy-3-nitrophenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-12-7-6-10(8-11(12)14(17)18)19-13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUWJEKPXRUYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 4 Hydroxy 3 Nitrophenyl Benzoate

Established and Emerging Synthetic Routes to 4-Hydroxy-3-nitrophenyl Benzoate (B1203000) and Its Analogs

The creation of 4-hydroxy-3-nitrophenyl benzoate and its related compounds relies on two primary synthetic transformations: the formation of the benzoate ester and the nitration of the phenolic precursor. Both classical and modern techniques are employed to achieve high yields and purity.

Esterification Reactions and Optimizations for Benzoate Formation

The ester bond in this compound is typically formed by reacting a derivative of 4-hydroxy-3-nitrophenol with a benzoic acid derivative. Various methods have been developed to facilitate this transformation efficiently.

The direct condensation of 4-hydroxy-3-nitrophenol with benzoic acid or its more reactive derivatives, such as benzoyl chloride, is a common approach. The reaction is often carried out in the presence of a coupling agent or a base to activate the reactants and neutralize the acidic byproducts. For instance, the synthesis of similar benzoate esters has been achieved by reacting a phenol (B47542) with a substituted benzoyl chloride in the presence of triethylamine (B128534) in dichloromethane. rsc.org This method generally provides good yields after a straightforward workup involving washing with acidic and basic solutions followed by recrystallization. rsc.org

In a related example, the esterification of benzoic acid with various alcohols, including those with long alkyl chains, has been effectively catalyzed by tin(II) compounds. google.com This process involves the removal of water by distillation to drive the reaction to completion. google.com While this specific example uses an alcohol instead of a phenol, the underlying principle of acid-catalyzed esterification is relevant.

Table 1: Representative Condensation Reactions for Benzoate Ester Synthesis

| Phenolic Reactant | Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| p-Nitrophenol | Substituted benzoyl chloride | Triethylamine | Dichloromethane | 30 minutes | Good |

| Benzoic Acid | Alcohols (C7-C13) | Tin(II) compound | Not specified | Not specified | Not specified |

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. ajrconline.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. ajrconline.orgresearchgate.net

For example, the synthesis of 4-nitrophenyl 4-hydroxy-3-methylbenzoate was accomplished by irradiating a mixture of 4-nitrophenol (B140041), 4-hydroxy-3-methylbenzoic acid, and dicyclohexylcarbodiimide (B1669883) (DCC) in dimethyl sulfoxide (B87167) (DMSO) under microwave conditions. researchgate.net This approach drastically reduced the reaction time to a few minutes. researchgate.net Similarly, various oxadiazole derivatives incorporating benzoate moieties have been synthesized efficiently using microwave irradiation, highlighting the broad applicability of this technology in ester formation. nih.gov The synthesis of certain oxazine (B8389632) derivatives has also benefited from microwave assistance, resulting in reduced reaction times, decreased solvent usage, and improved yields and purity. arkat-usa.org

Table 2: Comparison of Conventional and Microwave-Assisted Esterification

| Reaction | Method | Reaction Time | Yield |

|---|---|---|---|

| Synthesis of Benzoic Acid from Benzanilide | Conventional (Reflux) | 30 minutes | Not specified |

| Synthesis of Benzoic Acid from Benzanilide | Microwave (225W) | 10 minutes | Not specified |

| Synthesis of 2-Methyl Benzimidazole | Conventional (Reflux) | 1 hour | Not specified |

| Synthesis of 2-Methyl Benzimidazole | Microwave (225W) | 10 minutes | Not specified |

Data adapted from a general study on microwave-assisted traditional reactions. ajrconline.org

Precursor Synthesis and Regioselective Nitration Strategies for Aromatic Building Blocks

The synthesis of the key precursor, 4-hydroxy-3-nitrophenol, or the direct nitration of a pre-formed ester, requires careful control to ensure the correct placement of the nitro group. The hydroxyl and ester functionalities direct the incoming electrophile to specific positions on the aromatic ring.

The nitration of 4-hydroxybenzoic acid and its esters is a critical step in obtaining the 3-nitro substituted pattern. The hydroxyl group is a strong activating and ortho-, para-directing group, while the carboxyl or ester group is a deactivating and meta-directing group. youtube.com When both are present, the powerful activating effect of the hydroxyl group typically governs the position of nitration.

A process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters involves the nitration of 4-hydroxybenzoic acid alkyl esters with nitric acid at temperatures between 0 and 60°C. google.com Using nitric acid with a concentration of 30 to 62% has been shown to result in excellent yields and pure products. google.com For instance, the nitration of methyl 4-hydroxybenzoate (B8730719) under these conditions can yield methyl 4-hydroxy-3-nitrobenzoate with a purity greater than 99%. google.com

Various nitrating agents and conditions have been explored for 4-hydroxybenzoic acid. google.com These include dilute nitric acid at elevated temperatures, fuming nitric acid in glacial acetic acid, and concentrated nitric acid in chloroform (B151607). google.com A method using 25-35% nitric acid at 20 to 40°C with finely divided 4-hydroxybenzoic acid has been reported to produce high yields and purity of 4-hydroxy-3-nitrobenzoic acid. google.com

Table 3: Nitration Conditions for 4-Hydroxybenzoic Acid and its Esters

| Substrate | Nitrating Agent | Temperature | Solvent | Product |

|---|---|---|---|---|

| 4-Hydroxybenzoic acid alkyl esters | 30-62% Nitric Acid | 0-60°C | Not specified | 4-Hydroxy-3-nitrobenzoic acid alkyl esters |

| 4-Hydroxybenzoic acid | Dilute Nitric Acid | Elevated | Not specified | 4-Hydroxy-3-nitrobenzoic acid |

| 4-Hydroxybenzoic acid | Fuming Nitric Acid | 30-40°C | Glacial Acetic Acid | 4-Hydroxy-3-nitrobenzoic acid |

| 4-Hydroxybenzoic acid | 25-35% Nitric Acid | 20-40°C | Water | 4-Hydroxy-3-nitrobenzoic acid |

The regioselective introduction of nitro and hydroxyl groups onto an aromatic ring is fundamental to the synthesis of the target compound's precursors. The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions. quora.com Therefore, to obtain the 3-nitro-4-hydroxyphenyl moiety, nitration is typically performed on a phenol derivative where the para position is already occupied.

For instance, the nitration of 4-hydroxyphenylacetic acid with nitric acid in glacial acetic acid yields 4-hydroxy-3-nitrophenylacetic acid. prepchem.com This demonstrates the directing effect of the hydroxyl group to the ortho position when the para position is blocked.

Alternative and often milder nitrating reagents have been developed to improve regioselectivity and avoid harsh acidic conditions. The use of ammonium (B1175870) nitrate (B79036) (NH4NO3) and potassium bisulfate (KHSO4) in acetonitrile (B52724) has been shown to be an efficient system for the regioselective ortho-nitration of phenols. dergipark.org.tr Another method employs cerium (IV) ammonium nitrate (CAN) for the regioselective ortho-nitration of hydroxy-heterocycles, proceeding through a proposed radical cation intermediate. researchgate.net

Furthermore, to achieve para-nitration with high selectivity, phenols can be first converted to diphenyl oxalate (B1200264) derivatives. google.com Subsequent nitration and hydrolysis can then yield the desired 4-nitrophenol derivative. google.com This strategy circumvents the issue of ortho/para mixtures often obtained in direct nitration of phenols.

Advanced Catalyst Systems and Green Chemistry Principles in this compound Synthesis

The production of this compound is increasingly guided by the principles of green chemistry, which prioritize waste reduction, lower energy usage, and the avoidance of hazardous materials. This focus has spurred the development of advanced catalytic systems and the exploration of sustainable reaction media.

Application of Activators and Mild Conditions for Esterification

Esterification, the core reaction for synthesizing this compound from 4-hydroxy-3-nitrophenol and benzoic acid, benefits significantly from methodologies that operate under mild conditions. These approaches prevent side reactions and the degradation of starting materials.

A prevalent strategy employs carbodiimide (B86325) activators like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often paired with a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This combination facilitates the ester bond formation at or near ambient temperatures. The carbodiimide activates the carboxylic acid, enhancing its reactivity toward the phenolic hydroxyl group. A study on the synthesis of a related compound, 4-nitrophenyl 4-hydroxy-3-methylbenzoate, utilized DCC in dimethyl sulfoxide (DMSO) under microwave irradiation to achieve the esterification between 4-nitrophenol and 4-hydroxy-3-methylbenzoic acid. researchgate.net

Another common technique involves converting benzoic acid into a more reactive intermediate, such as an acid chloride (benzoyl chloride). The reaction of benzoyl chloride with 4-hydroxy-3-nitrophenol proceeds efficiently in the presence of a mild base like pyridine, which neutralizes the HCl byproduct and drives the reaction forward. ncerthelp.com

Recent research has also focused on solid acid catalysts, such as zirconium-based systems, which offer advantages like recoverability and reusability, aligning with green chemistry goals. mdpi.com Polyaniline salts have also been demonstrated as effective and reusable catalysts for esterification reactions. rsc.org

Table 1: Examples of Esterification Activation Methods

| Activator/Catalyst System | Reactants | Conditions | Outcome |

| Dicyclohexylcarbodiimide (DCC) | 4-Nitrophenol, 4-Hydroxy-3-methylbenzoic acid | Microwave irradiation, DMSO | Formation of 4-nitrophenyl 4-hydroxy-3-methylbenzoate. researchgate.net |

| Zirconium/Titanium Solid Acid | Benzoic Acids, Methanol | Reflux | Catalytic synthesis of various methyl benzoates. mdpi.com |

| Polyaniline Salts | Various Carboxylic Acids and Alcohols | N/A | Good activity, recovery, and reusability of the catalyst. rsc.org |

| Dowex H+ / NaI | 4-Hydroxybenzoic acid, Ethanol | Reflux, 72h | Achieved 91% conversion to ethyl 4-hydroxybenzoate. nih.gov |

Exploration of Sustainable Solvents and Reagents

The shift towards green chemistry strongly advocates for replacing hazardous volatile organic solvents (VOCs) with safer alternatives. nih.gov

Sustainable Solvents:

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, are noted for their low vapor pressure and high thermal stability. They can function as both the reaction medium and catalyst, simplifying the process. researchgate.net Brønsted acidic ionic liquids have been used for the solvent-free synthesis of benzoic esters under microwave irradiation, offering good to excellent yields and easy catalyst recycling. researchgate.net

Deep Eutectic Solvents (DES): Often composed of naturally occurring substances like urea (B33335) and choline (B1196258) chloride, DES are biodegradable and have low toxicity. jsynthchem.com They can effectively catalyze esterification reactions, allowing for milder conditions and reduced environmental impact. jsynthchem.com

Solvent-Free Reactions: Conducting reactions without any solvent is a primary goal of green chemistry. This can be achieved through techniques like microwave-assisted synthesis or by using lipase (B570770) enzymes in a vacuum. nih.govijsdr.org Lipase-catalyzed esterification and transesterification have been successfully performed in the absence of solvents to produce various alkyl benzoates. nih.gov

Sustainable Reagents: The choice of reagents is critical. For instance, replacing toxic activating agents with greener options is a key focus. The use of diphenyl carbonate with a base catalyst offers a more sustainable route for creating phenyl esters. rsc.org Similarly, enzyme-based catalysis, such as using immobilized lipase from Candida antarctica (Novozym 435), provides a highly efficient and environmentally friendly alternative for ester synthesis. nih.gov

Derivatization Strategies and Functional Group Interconversions of this compound

The molecular structure of this compound contains three key functional groups—the nitro group, the phenolic hydroxyl group, and the ester moiety—that serve as handles for chemical modification to create a library of new derivatives.

Selective Reductions of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 4-hydroxy-3-aminophenyl benzoate. This conversion opens pathways to further derivatization.

Catalytic Hydrogenation: This is a clean and efficient method using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.commasterorganicchemistry.com It is a preferred industrial method due to high yields and minimal waste. nih.gov

Metal-Based Reductions: A classic laboratory method involves using metals like tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in an acidic medium (e.g., HCl). masterorganicchemistry.comchemicalbook.com For instance, 4-hydroxy-3-nitrobenzoic acid can be reduced to 3-amino-4-hydroxybenzoic acid using SnCl₂ and HCl. chemicalbook.com A combination of zinc powder and hydrazine (B178648) glyoxylate (B1226380) has been shown to selectively reduce aromatic nitro groups at room temperature in good yields without affecting other reducible groups like phenols or carboxylic acids. niscpr.res.in

Sulfide-Based Reductions: Sodium dithionite (B78146) or sodium sulfide (B99878) can also be used for selective nitro group reduction. stackexchange.com The Zinin reduction, using sodium sulfide, is particularly noted for its ability to selectively reduce one nitro group in polynitro compounds. stackexchange.com

Table 2: Methods for Nitro Group Reduction

| Reducing Agent/System | Substrate Example | Conditions | Product |

| Tin(II) chloride, HCl | 4-Hydroxy-3-nitrobenzoic acid | Reflux, 1h | 3-Amino-4-hydroxybenzoic acid. chemicalbook.com |

| Pd/Carbon Catalyst, H₂ | 3-Nitro-4-hydroxybenzoic acid | 95-100 °C, 0.50-1.50 MPa | 3-Amino-4-hydroxybenzoic acid. google.com |

| Zinc powder, Hydrazine glyoxylate | Aromatic nitro compounds with phenols/acids | Room Temperature | Corresponding amines in good yields. niscpr.res.in |

| Sodium Dithionite | Methyl 4-hydroxy-3-nitrobenzoate | Ethanol | Methyl 3-amino-4-hydroxybenzoate. |

Manipulation of the Phenolic Hydroxyl Group (e.g., Etherification, Acylation, Dealkylation)

The phenolic hydroxyl group offers another site for structural modification.

Etherification: The Williamson ether synthesis can be used to convert the hydroxyl group into an ether. This involves treating the phenol with a base (e.g., sodium hydride) followed by an alkyl halide, allowing for the introduction of various alkyl chains.

Acylation: The hydroxyl group can undergo further esterification (acylation) by reacting with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine. ncerthelp.com This introduces a second ester functionality to the molecule. Catalyst and solvent-free acetylation of phenols using acetic anhydride has been reported with high efficiency. mdpi.com The presence of an electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating these reactions. ncerthelp.comncert.nic.in

Dealkylation: Should an ether derivative be formed, the phenolic hydroxyl group can be regenerated through dealkylation, typically using strong acids like boron tribromide (BBr₃).

Transesterification and Other Transformations of the Ester Moiety

The benzoate ester itself is a site for chemical change.

Transesterification: This process involves exchanging the benzoate group for a different alkoxy group by reacting the ester with another alcohol under acidic or basic catalysis. nih.govrsc.org Potassium carbonate has been shown to be an effective catalyst for the transesterification of aryl esters with phenols. rsc.org It has been noted that electron-withdrawing groups, such as a nitro group, on the phenyl part of the ester (as in 4-nitrophenyl benzoate) increase the reactivity towards transesterification. rsc.org

Hydrolysis: The ester bond can be cleaved back to 4-hydroxy-3-nitrophenol and benzoic acid through hydrolysis, which can be catalyzed by either acid or base (saponification). libretexts.org

Aminolysis: Esters can react with ammonia (B1221849) or amines to form amides, converting the benzoate ester into an amide derivative. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol (benzyl alcohol), while also reducing the nitro group. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 3 Nitrophenyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

A United States patent describing the synthesis of 4-Hydroxy-3-nitrophenyl benzoate (B1203000) provides key data from ¹H NMR spectroscopy performed in a deuterated chloroform (B151607) (CDCl₃) solvent. googleapis.com The observed chemical shifts confirm the successful synthesis and structure of the compound. googleapis.com The proton signals are consistent with the two aromatic rings and the hydroxyl proton of the molecule. googleapis.com

The reported ¹H NMR data is detailed in the table below. googleapis.com

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.52 | s | 1H | Phenolic -OH |

| 8.17 | m | 2H | Aromatic Protons |

| 8.00 | d | 1H | Aromatic Proton |

| 7.67 | m | 1H | Aromatic Proton |

| 7.53 | m | 3H | Aromatic Protons |

| 7.23 | d | 1H | Aromatic Proton |

| s = singlet, d = doublet, m = multiplet |

Detailed analysis using multi-dimensional NMR techniques such as 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for 4-Hydroxy-3-nitrophenyl benzoate is not available in the reviewed scientific literature. These advanced techniques would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

Information regarding the analysis of this compound using solid-state NMR spectroscopy could not be located in publicly available research. This technique would be particularly useful for studying the compound in its solid form, providing insights into potential polymorphism and the details of its crystal packing arrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule and probing its conformational and intermolecular interactions.

Specific experimental data from IR and Raman spectroscopy for this compound, which would detail the characteristic vibrational frequencies for its carbonyl (C=O), nitro (NO₂), and hydroxyl (O-H) functional groups, are not found in the available scientific literature. Such data would confirm the presence of these key groups and provide information on their electronic and bonding environments.

A conformational analysis of this compound, which would describe the spatial arrangement of its atoms and the nature of intermolecular interactions like hydrogen bonding, has not been detailed in the reviewed literature based on vibrational spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. While a patent mentions the synthesis of this compound, it provides mass spectrum data for a subsequent, different compound. googleapis.com Another patent document lists this compound in the context of its mass spectrum being found via Atmospheric Pressure Chemical Ionization (APCI+), though specific fragmentation data is not provided. lookchem.com A comprehensive analysis of the fragmentation pattern for this compound is not available in the reviewed sources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule by providing its exact mass. While specific HRMS data for this compound was not found, data for the related compound, 4-(4-hydroxy-3-nitrophenyl)benzoic acid, is available. The exact mass of 4-(4-hydroxy-3-nitrophenyl)benzoic acid has been reported as 259.04800 Da. globalchemmall.com This value is crucial for confirming the molecular formula of C13H9NO5 for this analog.

| Compound | Molecular Formula | Exact Mass (Da) |

| 4-(4-hydroxy-3-nitrophenyl)benzoic acid | C13H9NO5 | 259.04800 |

This table presents the exact mass for a related compound to infer the potential mass of this compound.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, which aids in its structural elucidation. At present, there is no publicly available information on the tandem mass spectrometry analysis or the specific fragmentation pathways for this compound.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystal, offering a definitive view of molecular structure and intermolecular interactions. Although a crystal structure for this compound is not available, the crystallographic data for a closely related compound, 4-Nitrophenyl 4-hydroxy-3-methylbenzoate, provides valuable insights into the potential solid-state architecture. google.com

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction allows for the determination of the absolute configuration and conformational details of a molecule. The analysis of 4-Nitrophenyl 4-hydroxy-3-methylbenzoate reveals that its asymmetric unit contains two independent molecules. google.com In these molecules, the dihedral angles between the benzene (B151609) rings are 89.27 (16)° and 77.14 (12)°. google.com This near-perpendicular arrangement of the phenyl rings is a significant conformational feature.

| Crystal Data for 4-Nitrophenyl 4-hydroxy-3-methylbenzoate | |

| Parameter | Value |

| Molecular Formula | C14H11NO5 |

| Molecular Weight | 273.24 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 42.313 (6) |

| b (Å) | 8.0047 (11) |

| c (Å) | 16.1078 (18) |

| β (°) | 105.819 (4) |

| Volume (ų) | 5249.2 (12) |

| Z | 16 |

This table outlines the single crystal X-ray diffraction data for the analogous compound 4-Nitrophenyl 4-hydroxy-3-methylbenzoate. google.com

Analysis of Intermolecular Hydrogen Bonding and π-π Stacking Interactions

The crystal structure of 4-Nitrophenyl 4-hydroxy-3-methylbenzoate is stabilized by a network of intermolecular interactions. google.com O—H···O hydrogen bonds link the molecules into chains. google.com These chains are further interconnected by C—H···O hydrogen bonds and π–π stacking interactions, with a shortest centroid-centroid distance of 3.5908 (12) Å, creating a three-dimensional network. google.com Similar interactions would be expected to play a crucial role in the crystal packing of this compound.

| Hydrogen Bond Geometry (Å, °) for 4-Nitrophenyl 4-hydroxy-3-methylbenzoate | ||||

| D—H···A | D—H | H···A | D···A | D—H···A |

| O5A—H5A···O1B(i) | 0.82 | 1.93 | 2.723 (2) | 162 |

| O5B—H5B···O1A(ii) | 0.82 | 1.94 | 2.744 (2) | 166 |

Symmetry codes: (i) x, y-1, z; (ii) x, y+1, z. This table details the key hydrogen bonding interactions in the crystal structure of 4-Nitrophenyl 4-hydroxy-3-methylbenzoate. google.com

Polymorphism and Crystal Engineering of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of crystal engineering. The study of different crystalline forms is essential as they can exhibit different physical properties. While there is no specific information on the polymorphism of this compound, the principles of crystal engineering are relevant. The presence of functional groups capable of forming strong hydrogen bonds, such as the hydroxyl and nitro groups, suggests that this compound could be a target for the design of specific supramolecular architectures. The study of related nitro-containing benzoic acid derivatives often focuses on creating new functional solid materials. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 3 Nitrophenyl Benzoate

Hydrolysis and Solvolysis Reactions of the Ester Linkage

The ester group in 4-Hydroxy-3-nitrophenyl benzoate (B1203000) is a key site of chemical reactivity, readily undergoing hydrolysis and solvolysis through nucleophilic acyl substitution. The presence of the electron-withdrawing nitro group on the phenolic ring significantly influences the stability of the leaving group, thereby affecting the kinetics and thermodynamics of these reactions.

Kinetic and Thermodynamic Studies of Ester Hydrolysis

Kinetic investigations into the hydrolysis of nitrophenyl esters, such as the closely related p-nitrophenyl benzoate, provide a framework for understanding the reactivity of 4-Hydroxy-3-nitrophenyl benzoate. The rate of hydrolysis is influenced by the electronic properties of substituents on both the benzoyl and phenyl portions of the molecule.

Studies on a series of p-nitrophenyl X-substituted benzoates have demonstrated that the second-order rate constants (kN) for aminolysis increase with the electron-withdrawing ability of the substituent X on the acyl group. chemrxiv.org This trend is quantifiable through Hammett plots (log k vs. σ), which, for the aminolysis of these esters, can exhibit non-linearity. nih.gov Such non-linearity can suggest a change in the rate-determining step of the reaction as the electronic nature of the substituent is varied. nih.gov However, linear Yukawa-Tsuno plots for these reactions indicate that the non-linear Hammett plots may arise from the resonance demand of the π-electron donor substituents rather than a change in mechanism. nih.gov

The principles derived from these studies can be applied to this compound. The hydroxy group at the 4-position, being an electron-donating group, and the nitro group at the 3-position, a strong electron-withdrawing group, will collectively influence the electrophilicity of the carbonyl carbon and the stability of the resulting phenoxide leaving group.

Table 1: Representative Pseudo-First-Order Rate Constants for the Base Hydrolysis of Substituted p-Nitrophenyl Benzoates

| Substituent (X) on Benzoate | Hammett Constant (σ) | kobs (s-1) |

| p-OCH₃ | -0.27 | Data not available |

| p-CH₃ | -0.17 | Data not available |

| H | 0 | 1.05 x 10⁻³ |

| m-Cl | 0.37 | Data not available |

| p-Cl | 0.23 | Data not available |

| m-NO₂ | 0.71 | Data not available |

| p-NO₂ | 0.78 | Data not available |

Note: The data in this table is for the base hydrolysis of p-nitrophenyl benzoate and its derivatives and serves to illustrate the impact of substituents on the reaction rate. Specific kinetic data for this compound was not available in the searched literature.

Influence of pH and Solvent Effects on Reaction Rates and Pathways

The rate and mechanism of hydrolysis of this compound are highly dependent on the pH of the reaction medium. The reaction can be catalyzed by both acid and base.

Under acidic conditions , the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a weak nucleophile like water.

In neutral to mildly basic conditions , the hydrolysis proceeds via the attack of water or hydroxide ions on the carbonyl carbon. The rate of hydrolysis generally increases with increasing pH due to the higher concentration and greater nucleophilicity of the hydroxide ion compared to water.

Under strongly basic conditions , the reaction is significantly accelerated. The pH-rate profile for the hydrolysis of related nitrophenyl glycosides reveals different mechanistic regimes at varying pH levels, including specific acid catalysis at low pH and bimolecular nucleophilic substitution under mildly basic conditions. chemrxiv.org For this compound, at high pH, the phenolic hydroxyl group can be deprotonated, which may influence the electronic properties of the leaving group.

Solvent effects also play a crucial role in the hydrolysis of esters. The rate of alkaline hydrolysis of p-nitrophenyl acetate, a related compound, has been shown to increase dramatically as the solvent composition changes from water to aqueous dimethyl sulfoxide (B87167) (DMSO). scholaris.ca This rate enhancement is attributed to the destabilization of the hydroxide ion in the ground state and stabilization of the transition state in DMSO-rich mixtures. scholaris.ca Similar solvent effects would be expected for the hydrolysis of this compound.

Mechanistic Insights into Nucleophilic Acyl Substitution (e.g., Tetrahedral Intermediates, Concerted Mechanisms)

The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. In basic or neutral conditions, this typically involves a two-step addition-elimination pathway featuring a tetrahedral intermediate.

Nucleophilic Attack: A nucleophile, such as a hydroxide ion or a water molecule, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbon atom is sp³ hybridized.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the 4-hydroxy-3-nitrophenoxide ion is expelled as the leaving group. The stability of this leaving group is enhanced by the electron-withdrawing nitro group, which can delocalize the negative charge through resonance.

For the aminolysis of 4-nitrophenyl X-substituted benzoates, the reaction is proposed to proceed through a stepwise mechanism where the departure of the leaving group is the rate-determining step. koreascience.kr This is supported by linear Brønsted-type plots. nih.gov In contrast, some reactions of related esters have been suggested to proceed through a concerted mechanism, depending on the nature of the electrophilic center and the reaction medium. koreascience.kr The specific pathway for this compound will be influenced by the stability of the tetrahedral intermediate and the nature of the attacking nucleophile and solvent.

Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Moiety

The nitrophenyl portion of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group.

Reactivity of the Nitro Group Towards Nucleophiles

The nitro group activates the aromatic ring to nucleophilic attack, particularly at the positions ortho and para to it. This activation arises from the ability of the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In the case of this compound, the nitro group is at the 3-position. While the ester group itself is an electron-withdrawing group, it is the nitro group that most significantly enhances the ring's susceptibility to nucleophilic attack.

The addition of a nucleophile to the electron-deficient aromatic ring is generally the rate-limiting step in SNAr reactions. nih.gov The electrophilicity of the nitroaromatic ring is a key factor in determining the reaction rate. nih.gov

Directed Functionalization of the Nitrophenyl Ring

The presence of the nitro group directs incoming nucleophiles to attack specific positions on the aromatic ring. In the 4-Hydroxy-3-nitrophenyl moiety, the positions ortho (2 and 4) and para (6) to the nitro group are activated. However, the existing substituents (hydroxyl at position 4 and the ester linkage at position 1) will also influence the regioselectivity of the attack.

Nucleophilic aromatic substitution provides a pathway for the functionalization of the nitrophenyl ring. For instance, strong nucleophiles could potentially displace other groups on the ring, although the specifics of such reactions for this particular compound are not extensively detailed in the available literature. The general principle of SNAr suggests that if a good leaving group were present at a position activated by the nitro group, it could be readily displaced by a variety of nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Benzoate Moiety (if applicable)

Electrophilic aromatic substitution (EAS) on the benzoate moiety of this compound is generally not favored under typical reaction conditions. The benzoate ring is directly attached to the carbonyl group of the ester functionality (-O-C=O)-. This carbonyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards attack by electrophiles. libretexts.orgyoutube.com

The deactivation occurs through two primary mechanisms:

Inductive Effect: The electronegative oxygen atom of the carbonyl group withdraws electron density from the ring through the sigma bond framework.

Resonance Effect: The carbonyl group withdraws electron density from the ring via resonance, delocalizing the pi electrons of the ring onto the oxygen atom. This reduces the electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles.

This deactivating effect is significant, rendering the benzoate ring much less reactive than benzene (B151609) itself. libretexts.org Consequently, forcing electrophilic substitution on this ring would require harsh reaction conditions, which could lead to cleavage of the ester bond or other side reactions. In contrast, the other aromatic ring (the 4-hydroxy-3-nitrophenyl moiety) is activated by the hydroxyl group and deactivated by the nitro group, leading to its own distinct reactivity pattern. However, for the benzoate portion, electrophilic attack is highly disfavored.

Oxidative and Reductive Transformations of this compound

The primary oxidative and reductive transformations of interest for this compound involve the nitro group, which is susceptible to reduction under various conditions.

The selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a crucial transformation in synthetic organic chemistry. jsynthchem.comjsynthchem.com This conversion can be achieved with high efficiency and selectivity for aromatic nitro compounds like this compound, leaving other functional groups such as the ester and hydroxyl groups intact.

Catalytic hydrogenation is one of the most common and effective methods for this transformation. scispace.comresearchgate.net This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel (Raney Ni) researchgate.net

The reaction is typically carried out in a solvent such as ethanol or ethyl acetate at moderate temperatures and pressures. The process involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine. researchgate.net

Other chemical methods can also achieve this selective reduction. Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. More modern and milder methods have also been developed, such as the use of sodium borohydride (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄, which can efficiently reduce nitro compounds to their corresponding amines in an ethanol solvent. jsynthchem.comjsynthchem.com Another system involves using dicobalt octacarbonyl (Co₂(CO)₈) with water, which has been shown to selectively reduce nitro groups in the presence of other reducible functionalities like halides and carbonyl groups. scispace.com

The successful reduction of the nitro group on this compound leads directly to the formation of its corresponding aniline derivative, 3-amino-4-hydroxyphenyl benzoate . Aromatic amines, or anilines, are vital intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.comjsynthchem.com

The reduction process is generally a clean and high-yielding reaction. scispace.com Depending on the catalyst and reaction conditions, the hydrogenation of nitrobenzene to aniline can proceed directly without the accumulation of intermediates. researchgate.net However, with some catalysts like Raney nickel, the process can be more complex, potentially involving intermediates such as azoxybenzene and azobenzene, though these are typically not isolated under conditions designed for complete reduction to the aniline. researchgate.net The resulting amino group is a versatile functional handle that can be used for a wide range of subsequent chemical modifications.

Structure-Reactivity Correlations and Linear Free-Energy Relationships (LFER) for this compound Derivatives

Linear free-energy relationships (LFER) are used to quantitatively correlate reaction rates or equilibrium constants with the electronic effects of substituents on a reactant molecule. For derivatives of this compound, LFERs like the Hammett and Yukawa-Tsuno equations provide valuable mechanistic insights into reactions such as ester hydrolysis. semanticscholar.orgwikipedia.org

The Hammett equation is a fundamental LFER that relates the reaction rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted parent compound. wikipedia.org It is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent at a specific position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to the electronic effects of substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (positive charge buildup). wikipedia.orglibretexts.org

For derivatives of this compound, substituents can be introduced on the benzoate ring. The effect of these substituents on reaction rates, for instance in alkaline hydrolysis, can be analyzed using a Hammett plot (log(k/k₀) vs. σ). Studies on the hydrolysis of similar p-nitrophenyl benzoate esters have shown that the reaction rate is sensitive to the electronic nature of the substituents on the benzoate moiety. semanticscholar.orgemerginginvestigators.org

| Substituent (at para-position of benzoate) | σₚ Value | Effect on Reactivity (Hydrolysis, ρ > 0) |

|---|---|---|

| -OCH₃ | -0.27 | Decreases rate |

| -CH₃ | -0.17 | Decreases rate |

| -H | 0.00 | Reference rate |

| -Cl | 0.23 | Increases rate |

| -CN | 0.66 | Strongly increases rate |

| -NO₂ | 0.78 | Very strongly increases rate |

This table presents representative Hammett σₚ constants for common substituents. A positive reaction constant (ρ), typical for nucleophilic attack on the ester carbonyl, means that substituents with positive σₚ values will increase the reaction rate.

However, in some cases, a simple Hammett plot for the hydrolysis of substituted benzoates may show non-linearity. researchgate.netresearchgate.net This deviation often occurs when substituents can engage in strong through-resonance with the reaction center, a phenomenon not fully captured by the standard σ constant.

When direct resonance interaction between a substituent and the reaction center is significant, the Yukawa-Tsuno equation provides a more accurate correlation than the standard Hammett equation. wikipedia.org This equation modifies the Hammett equation by adding a term that explicitly accounts for the exalted resonance effect. wikipedia.org

The equation is given by:

log(k/k₀) = ρ(σ + r(σ⁺ - σ))

Where:

ρ and σ have the same meaning as in the Hammett equation.

σ⁺ is the substituent constant for reactions involving the development of a positive charge that can be stabilized by resonance with a para-substituent.

r is the resonance demand parameter, which quantifies the extent of the direct resonance interaction in the transition state of the reaction. An 'r' value greater than zero indicates enhanced resonance stabilization of the transition state compared to the ionization of benzoic acid.

For reactions like the alkaline hydrolysis of 4-nitrophenyl X-substituted-benzoates, where the Hammett plot can be non-linear, the Yukawa-Tsuno plot often shows excellent linearity. researchgate.net Research has demonstrated that for such reactions, the non-linear Hammett plot is not due to a change in the rate-determining step but is caused by ground-state stabilization through resonance interactions, especially for substrates with electron-donating groups. researchgate.netresearchgate.net The Yukawa-Tsuno analysis can therefore be a powerful tool to elucidate the true nature of the transition state and the electronic demands of the reaction.

| Reaction System | ρ (rho) | r | Interpretation |

|---|---|---|---|

| Aminolysis of 4-nitrophenyl X-benzoates with piperidine | 0.75 | 0.75 | Significant resonance demand in the transition state. |

| Alkaline hydrolysis of 4-nitrophenyl X-benzoates (System 1) | 1.57 | 0.43 | Moderate resonance demand, indicating stabilization of the transition state. |

| Alkaline hydrolysis of 4-nitrophenyl X-benzoates (System 2) | 1.47 | 0.41 | Similar moderate resonance demand. |

Data adapted from kinetic studies on related nitrophenyl benzoate systems. researchgate.netresearchgate.net The 'r' values indicate the importance of direct resonance stabilization in the transition state of the reaction.

Computational and Theoretical Studies of 4 Hydroxy 3 Nitrophenyl Benzoate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 4-hydroxy-3-nitrophenyl benzoate (B1203000).

Density Functional Theory (DFT) for Molecular Geometry, Energy, and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular structure and properties of 4-hydroxy-3-nitrophenyl benzoate. By calculating the electron density, DFT methods can determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations also provide the total electronic energy of the molecule, offering insights into its thermodynamic stability.

Furthermore, DFT is employed to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the chemical bonds. The calculated vibrational spectrum can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to validate the computational model and aid in the interpretation of experimental results.

Below is a table summarizing key bond lengths and angles for this compound, which are critical parameters in defining its molecular geometry.

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (ester) | 1.36 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | O-H (hydroxyl) | 0.96 Å |

| Bond Angle | O-C-C (ester) | 117° |

| Bond Angle | C-N-O (nitro) | 118° |

| Bond Angle | C-O-H (hydroxyl) | 109° |

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) analysis is a key component of understanding the chemical reactivity of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals how the electron density is distributed across the molecule. This provides insights into the polarity of different bonds and the partial charges on individual atoms. In this compound, the electronegative oxygen and nitrogen atoms of the nitro and hydroxyl groups, as well as the ester functionality, are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms will have partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are also employed to model potential reaction pathways involving this compound. By mapping the potential energy surface, researchers can identify the most likely routes for chemical transformations. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

Transition state analysis provides valuable information about the activation energy of a reaction, which is a key factor in determining the reaction rate. By understanding the geometry and energetic properties of the transition state, chemists can gain insights into the mechanism of a reaction and design catalysts or reaction conditions to favor a desired outcome.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in the presence of other molecules.

Simulation of this compound in Solvent Environments

MD simulations can model the behavior of this compound in various solvent environments. google.com These simulations track the positions and velocities of all atoms in the system over time, governed by a force field that describes the interactions between atoms. By simulating the molecule in solvents like water or organic solvents, researchers can study how the solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and dynamics. google.com This is particularly important for understanding solubility and how the molecule behaves in a biological or chemical reaction medium.

Conformational Landscapes and Rotational Barriers

This compound is a flexible molecule with several rotatable bonds, particularly the ester linkage and the bonds connecting the phenyl rings. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations (low-energy states) and the energy barriers between them.

Understanding the rotational barriers is crucial as it dictates the flexibility of the molecule and the accessibility of different conformations. This information is vital for predicting how the molecule might bind to a biological target or participate in a chemical reaction, as the active conformation may not be the lowest energy state in isolation. The table below presents a hypothetical representation of rotational barriers for key dihedral angles in the molecule.

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| C-O-C-C (ester linkage) | 5 - 7 |

| C-C-N-O (nitro group) | 2 - 4 |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. It allows for the theoretical validation of experimental data and can help in the assignment of complex spectra. For this compound, these predictions would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

Infrared (IR) Frequencies: Theoretical IR spectra are calculated by first optimizing the molecular geometry to find its lowest energy conformation. Subsequently, the vibrational frequencies corresponding to the normal modes of vibration are computed. These calculated frequencies are often systematically higher than experimental values due to the assumptions of a harmonic oscillator model and the absence of environmental effects. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. For nitro-substituted benzoic acid derivatives, calculations using DFT methods like B3LYP with a 6-311+G* basis set have been shown to provide reliable predictions of vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.netresearchgate.net The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set.

Below is a hypothetical table illustrating the kind of data that would be generated from such in silico studies for this compound, based on methodologies applied to similar compounds. researchgate.netresearchgate.net

| Parameter Type | Functional Group | Predicted Value (Illustrative) | Computational Method |

|---|---|---|---|

| IR Frequency | O-H stretch (hydroxyl) | ~3400 cm⁻¹ | DFT (B3LYP/6-311+G) |

| IR Frequency | C=O stretch (ester) | ~1745 cm⁻¹ | DFT (B3LYP/6-311+G) |

| IR Frequency | N-O stretch (nitro) | ~1530 cm⁻¹ (asymmetric) | DFT (B3LYP/6-311+G*) |

| ¹³C NMR Shift | C=O (ester carbonyl) | ~164 ppm | GIAO-DFT |

| ¹³C NMR Shift | C-OH (phenolic) | ~150 ppm | GIAO-DFT |

| ¹³C NMR Shift | C-NO₂ (nitro-substituted) | ~140 ppm | GIAO-DFT |

Prediction of Supramolecular Assembly and Crystal Packing through Computational Methods

Understanding how individual molecules of this compound interact with each other to form a stable crystal lattice is crucial for predicting its physical properties. Computational methods are instrumental in exploring the supramolecular assembly and crystal packing.

The process often begins with data from single-crystal X-ray diffraction (SCXRD) if a suitable crystal can be grown. nih.gov This experimental technique provides the precise arrangement of molecules in the crystal. Computational tools can then be used to analyze and quantify the noncovalent interactions that stabilize this arrangement.

Hirshfeld Surface Analysis: This is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a surface defined by the regions where the electron density of a molecule contributes more than any other molecule in the crystal. This analysis can highlight close contacts, such as hydrogen bonds and π–π stacking, and provide a "fingerprint" plot that summarizes the nature and proportion of these interactions. nih.gov

DFT and Noncovalent Interactions: DFT calculations are used to optimize the geometry of molecular dimers or clusters to study specific interactions in detail. nih.gov For this compound, key interactions would include:

O–H···O Hydrogen Bonds: The phenolic hydroxyl group can act as a hydrogen bond donor, likely interacting with the oxygen atoms of the nitro group or the carbonyl group of an adjacent molecule. nih.govresearchgate.net

π–π Stacking: The aromatic rings of the benzoate and nitrophenyl moieties can stack on top of each other, an interaction driven by electrostatic and dispersion forces. nih.govresearchgate.net

By combining these methods, a detailed picture of the three-dimensional network of interactions can be built, explaining how the molecules pack together in the solid state. nih.govresearchgate.net

The following table summarizes the computational approaches used to study these phenomena, based on studies of structurally related compounds. nih.govnih.govresearchgate.net

| Interaction Type | Description | Relevant Computational Method(s) |

|---|---|---|

| Hydrogen Bonding (e.g., O–H···O, C–H···O) | Strong directional interactions governing molecular association. | SCXRD, Hirshfeld Surface Analysis, DFT, Natural Bond Orbital (NBO) Analysis |

| π–π Interactions | Stacking of aromatic rings contributing to crystal stability. | SCXRD, Hirshfeld Surface Analysis, DFT with dispersion correction |

| Crystal Packing | Overall arrangement of molecules in the crystal lattice. | Crystal Structure Prediction (CSP) algorithms, Hirshfeld Surface Analysis |

| Electrostatic Potential | Mapping of charge distribution to predict sites of interaction. | Molecular Electrostatic Potential (MEP) Analysis |

Applications and Advanced Materials Science Potential of 4 Hydroxy 3 Nitrophenyl Benzoate

4-Hydroxy-3-nitrophenyl Benzoate (B1203000) as a Key Intermediate in Complex Organic Synthesis

4-Hydroxy-3-nitrophenyl benzoate is a valuable intermediate in organic synthesis, primarily owing to the reactive nature of its electron-withdrawing nitro group. nih.govresearchgate.net This functional group makes the compound a useful component in the creation of a wide array of both naturally occurring and biologically active molecules. nih.govresearchgate.net The versatility of nitrophenyl compounds allows for their use as precursors in the preparation of other, more complex compounds.

The structural characteristics of nitrophenyl group-containing compounds make them suitable for synthesizing heterocyclic compounds. For instance, derivatives of nitrophenyl can undergo regioselective cyclocondensation reactions to form complex heterocyclic systems like 5,6,7,8-tetrahydroisoquinolines. nih.gov The nitro group plays a crucial role in the synthetic pathway, and its flexibility allows for various functional group manipulations, expanding its utility in organic synthesis. rsc.org

Furthermore, these compounds serve as intermediates in the production of dyes. For example, they are used in the synthesis of benzothioxanthene dyestuffs. google.com Porphyrin-based dyes, which can be synthesized from benzoate derivatives, have applications as photocatalysts for degrading organic pollutants in wastewater. researchgate.net

As a precursor, this compound and its related structures are instrumental in the multi-step synthesis of various specialty chemicals. The nitro group can be reduced to an amino group, opening pathways for further chemical modifications. This process is fundamental in creating diverse derivatives. For instance, fluorinated benzoic acid derivatives with a nitrophenyl substituent are used as building blocks for more complex molecules in the production of advanced materials like polymers and coatings. The ester functional group also allows for reactions such as hydrolysis, which can be a step in a larger synthetic sequence.

Role of this compound in Advanced Materials

The formation of molecular crystals from nitro-substituted benzoic acids with aromatic or heterocyclic bases is a pathway to discovering new functional solid materials. nih.govresearchgate.net These materials exhibit potential for various advanced applications.

Derivatives of nitrophenyl compounds are of significant interest in the field of nonlinear optical (NLO) materials. The presence of both electron-donating and electron-withdrawing groups on an aromatic ring can lead to enhanced NLO properties. nih.gov The combination of a nitro group with other substituents can create molecules with large second-order hyperpolarizability, a key characteristic for NLO applications. nih.gov The formation of two-component molecular crystals from nitrobenzoic acid and aromatic bases is a known strategy for developing new functional materials for nonlinear optics. nih.govresearchgate.net

Table 1: Research Findings on NLO Properties of Nitrophenyl Derivatives

| Finding | Description | Source |

| Enhanced Hyperpolarizability | The substitution of a benzodiazepine (B76468) derivative with a nitro group and a bromine atom enhances the second-order hyperpolarizability (γ) to the order of 10⁻³⁴ esu. | nih.gov |

| Charge Transfer | In a studied nitrophenyl derivative, the Highest Occupied Molecular Orbital (HOMO) is located on the benzodiazepine part and a bromophenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is over the nitrophenyl ring. This indicates a charge transfer from the benzodiazepine to the nitrophenyl ring, which contributes to the third-order NLO response. | nih.gov |

| Molecular Crystal Engineering | The creation of two-component molecular crystals from nitrobenzoic acid and aromatic or heterocyclic bases is a method for discovering new functional solid materials for nonlinear optics. | nih.govresearchgate.net |

The rigid structure and potential for intermolecular interactions make benzoate derivatives candidates for components in liquid crystalline systems. The introduction of a benzoate group to a polymer side chain can modify its properties. While direct studies on this compound in liquid crystals are not prevalent in the provided search results, the modification of polymer structures with benzoate derivatives suggests a potential avenue for creating materials with liquid crystalline properties.

Benzoate derivatives can be used to modify the properties of polymers. For example, modifying a polycarboxylate superplasticizer with benzoate on the hydroxyl-terminated side chains can significantly improve the flow-retaining behaviors of cement mortars. researchgate.net This is attributed to the hydrophobic modified polycarboxylate superplasticizer dispersing cement particles through steric hindrance and electrostatic repulsion. researchgate.net The absorption of these modified copolymers on cement surfaces is influenced by the hydrophobic phenyl content. researchgate.net This indicates that incorporating benzoate structures into polymers can be a strategy for tailoring their performance in various applications.

Self-assembly and Supramolecular Architectures based on this compound Derivatives

A study on a closely related derivative, 4-Nitrophenyl 4-hydroxy-3-methylbenzoate, reveals the critical role of intermolecular forces in directing its crystal packing and forming a three-dimensional network. researchgate.net The presence of a hydroxyl group facilitates the formation of O—H⋯O hydrogen bonds, which are fundamental to the creation of defined structural motifs. In the case of the methyl derivative, these hydrogen bonds lead to the generation of C(8) chains. researchgate.net

These findings on a methylated derivative strongly suggest that this compound would also exhibit a propensity for self-assembly through a combination of hydrogen bonding and π–π stacking, leading to the formation of intricate supramolecular architectures. The specific geometry and stability of these architectures would be influenced by the precise interplay of these intermolecular forces.

Analytical Chemistry Applications (excluding direct compound identification)

In the realm of analytical chemistry, the utility of a compound extends beyond its simple identification. Specific functional groups can enable a molecule to act as a reagent for derivatization to enhance the detection of other substances or to serve as a standard for the quality control of related compounds.

Use as a Chemical Reagent for Derivatization in Trace Analysis

Chemical derivatization is a technique used in chromatography to convert an analyte into a product that has improved chromatographic properties or is more easily detectable. researchgate.netresearchgate.net This is particularly valuable in trace analysis where the concentration of the target analyte is very low. Derivatizing agents often introduce a chromophore or fluorophore into the analyte molecule, enhancing its response to UV-Vis or fluorescence detectors. researchgate.net

While a wide array of reagents are used for derivatization, there is no readily available scientific literature to indicate that this compound is currently employed as a chemical reagent for derivatization in trace analysis. The selection of a derivatizing agent is highly dependent on the functional group of the analyte and the analytical method being used. researchgate.net

Standards and Reference Materials for Related Compounds

Certified Reference Materials (CRMs) are crucial in analytical chemistry and pharmaceutical sciences for method validation, calibration, and ensuring the quality and consistency of measurements. researchgate.net These standards must be of high purity and well-characterized.

There is no evidence in the current scientific literature to suggest that this compound is used as a standard or certified reference material. However, related compounds, such as Benzyl benzoate and 4-Hydroxybenzoic acid, are available as analytical standards. researchgate.netsigmaaldrich.com The availability of such standards for related molecules is essential for the accurate quantification of these compounds in various matrices, including pharmaceutical preparations and commercial products. sigmaaldrich.com

Future Research Directions and Emerging Trends for 4 Hydroxy 3 Nitrophenyl Benzoate

Development of More Sustainable and Atom-Economical Synthetic Pathways for 4-Hydroxy-3-nitrophenyl Benzoate (B1203000)

The future of synthesizing 4-hydroxy-3-nitrophenyl benzoate is geared towards "green chemistry" principles, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. chemmethod.com Traditional esterification methods, such as the acylation of 4-hydroxy-3-nitrophenol with benzoyl chloride in the presence of a base like pyridine, are effective but often suffer from poor atom economy and generate stoichiometric amounts of waste salts.

Emerging research focuses on alternative, more sustainable methodologies:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes and can increase product yields. chemmethod.commdpi.com For instance, the esterification of a phenol (B47542) and a carboxylic acid can be achieved rapidly in a solvent like dimethyl sulfoxide (B87167) (DMSO) under microwave conditions. researchgate.net

Mechanochemistry: By grinding solid reactants together, sometimes with a liquid additive, mechanochemical synthesis can proceed in the absence of bulk solvents, leading to a significant reduction in waste. rsc.org This approach has proven effective for various organic reactions and offers a promising green alternative for ester synthesis.

Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification represents a highly specific and environmentally benign approach. These reactions are typically conducted in aqueous media or non-hazardous organic solvents under mild temperature and pH conditions.

Alternative Reagents: Replacing traditional reagents with more atom-economical alternatives is a key strategy. For example, Steglich esterification, which uses a carboxylic acid and a phenol with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, offers a different pathway.

These green methodologies aim to improve key sustainability metrics, as highlighted in the comparative table below.

Table 1: Comparison of Synthetic Pathways for Nitrophenyl Esters

| Method | Typical Reagents | Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Traditional Acylation | Phenol, Acyl Chloride, Base (e.g., Pyridine) | Anhydrous Organic (e.g., DCM) | High yield, well-established | Poor atom economy, generates waste salts, uses hazardous reagents/solvents. |

| Microwave-Assisted | Phenol, Carboxylic Acid, Dehydrating Agent | High-boiling polar solvent (e.g., DMSO) | Drastically reduced reaction times, often higher yields, energy efficient. chemmethod.comresearchgate.net | Requires specialized equipment, potential for localized overheating. |

| Mechanochemistry | Phenol, Carboxylic Acid, Catalyst | Solvent-free or minimal solvent | Eliminates bulk solvents, high efficiency, simple work-up. rsc.org | Scalability can be a challenge, requires specific milling equipment. |

| Biocatalysis | Phenol, Carboxylic Acid, Lipase (B570770) Enzyme | Aqueous buffer or organic solvent | High selectivity, mild conditions, biodegradable catalyst. semanticscholar.org | Slower reaction rates, enzyme cost and stability can be limiting. |

Exploration of Novel Catalytic Systems for Transformations Involving this compound

The functional groups of this compound—the ester, the nitro group, and the phenolic ring—offer multiple sites for chemical transformations. Future research is directed at discovering novel catalytic systems to selectively and efficiently modify this molecule, thereby creating new derivatives with valuable properties.

Key areas of exploration include:

Photocatalysis: Visible-light-induced methods are emerging as powerful, energy-efficient tools for synthesis. Photocatalysis can facilitate esterification from phenols and aldehydes via radical reactions, representing a move towards novel activation strategies.

Advanced Metal Catalysis: While traditional catalysts are effective, new systems offer greater selectivity and milder reaction conditions. For example, palladium-based catalysts are being developed for the reductive carbonylation of nitroaromatics. researchgate.net The selective reduction of the nitro group in this compound is a significant area of interest, as it can lead to various products like amino, azo, or hydroxylamine derivatives depending on the catalyst and conditions. mdpi.combohrium.com

Biocatalytic Transformations: Beyond synthesis, enzymes can be used for selective transformations. For instance, esterases and lipases are well-known for their ability to hydrolyze p-nitrophenyl esters, a reaction that is fundamental in enzyme kinetics studies. semanticscholar.org Harnessing these or engineered enzymes could allow for the selective cleavage of the ester bond under exceptionally mild biological conditions.

Table 2: Emerging Catalytic Systems for Transformations

| Catalytic System | Transformation Type | Target Functional Group | Potential Advantages |

|---|---|---|---|

| Visible-Light Photocatalysis | Ester Synthesis | Carboxyl/Hydroxyl | Energy-efficient, novel activation pathways, mild conditions. |

| Palladium (Pd)-based Catalysts | Selective Reduction / Carbonylation | Nitro Group | High selectivity towards specific reduction products (e.g., amines, amides), one-pot synthesis potential. researchgate.net |

| Platinum (Pt)-based Catalysts | Hydrogenation | Nitro Group | Can be tuned to selectively produce intermediates like phenylhydroxylamines. mdpi.com |

| Esterases / Lipases | Hydrolysis | Ester Linkage | Extreme selectivity, works in aqueous systems, very mild conditions. semanticscholar.org |

Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring of this compound

A deeper understanding and optimization of reactions involving this compound require advanced analytical techniques for real-time monitoring. In situ spectroscopy allows chemists to observe the formation of intermediates, track reactant consumption, and determine kinetic profiles without altering the reaction mixture. This approach is central to Process Analytical Technology (PAT), which aims to design and control manufacturing processes through timely measurements. nih.gov

Future research will increasingly integrate the following techniques:

UV-Visible Spectroscopy: The hydrolysis of nitrophenyl esters is readily monitored using UV-Vis spectroscopy. The release of the nitrophenoxide ion upon ester cleavage results in a distinct color change and a strong absorbance peak, providing a convenient method to track reaction kinetics. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectroscopy is becoming a more accessible tool for real-time reaction monitoring. rsc.orgbohrium.com It provides detailed structural information, allowing for the simultaneous quantification of multiple species (reactants, intermediates, and products) in the reaction mixture.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are ideal for monitoring changes in specific functional groups. For example, the disappearance of the ester carbonyl peak and the appearance of a carboxylic acid peak can be tracked in real-time during hydrolysis. nih.gov

Table 3: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Information Obtained | Application Example for this compound |

|---|---|---|---|

| UV-Visible Spectroscopy | Measures absorbance of light by chromophores. | Concentration of colored species, reaction kinetics. | Monitoring the rate of ester hydrolysis by tracking the formation of the yellow 4-hydroxy-3-nitrophenoxide ion. semanticscholar.org |

| NMR Spectroscopy | Detects nuclear spin transitions in a magnetic field. | Molecular structure, quantification of all species. | Tracking the conversion of the starting material to the product during a catalytic reduction of the nitro group. rsc.org |

| FTIR/Raman Spectroscopy | Measures molecular vibrations. | Functional group identification and changes. | Monitoring the esterification reaction by observing the decrease in the O-H band of the phenol and the increase in the C=O ester band. nih.gov |

Integration of this compound into Smart Materials and Responsive Systems

The unique combination of functional groups in this compound makes it an attractive building block for the development of smart materials and responsive systems. These are advanced materials designed to change their properties in response to external stimuli such as pH, light, temperature, or the presence of specific molecules.

Promising future directions include:

Nonlinear Optical (NLO) Materials: The presence of an electron-withdrawing nitro group is a key structural feature in molecules designed for NLO applications. researchgate.net Incorporating this compound into crystalline structures or polymer matrices could lead to new materials for optical signal processing and other photonic applications.

Responsive Release Systems: The ester linkage is susceptible to hydrolysis, particularly catalyzed by enzymes (esterases) or changes in pH. semanticscholar.org This property can be exploited to create "triggered-release" systems. For example, the molecule could be tethered to a polymer backbone or incorporated into a nanoparticle, with the ester bond acting as a cleavable linker for the controlled release of an attached cargo molecule.

Polymer Modification: The hydroxyl group allows for the grafting of this compound onto polymer backbones, such as polyvinyl alcohol (PVA). researchgate.net This modification can impart new properties to the base polymer, such as altered solubility, thermal characteristics, or the introduction of a reactive handle (the nitro group) for further functionalization.

Table 4: Potential Applications in Smart Materials

| Application Area | Key Structural Feature | Principle of Function | Potential System |

|---|---|---|---|

| Nonlinear Optics | Nitro Group | The electron-withdrawing nature of the nitro group contributes to a large molecular hyperpolarizability. researchgate.net | Doping into polymer films or formation of co-crystals for frequency doubling. |

| Enzyme-Responsive Systems | Ester Linkage | Selective cleavage of the ester bond by specific enzymes (e.g., esterases) present in a target environment. semanticscholar.org | Nanoparticles for targeted drug delivery where the drug is released by enzymatic action. |

| pH-Responsive Materials | Ester Linkage / Phenolic Hydroxyl | Accelerated hydrolysis of the ester bond under acidic or basic conditions. | Hydrogels that swell or degrade at a specific pH, releasing an encapsulated substance. |

| Functional Polymers | Hydroxyl and Nitro Groups | Covalent attachment to polymer backbones via the hydroxyl group, with the nitro group available for subsequent chemical reactions (e.g., reduction to an amine). researchgate.net | Creating polymers with tunable properties or for use as reactive membranes and coatings. |

Q & A

Q. What are the recommended synthetic routes for 4-hydroxy-3-nitrophenyl benzoate, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves esterification of 4-hydroxy-3-nitrophenol with benzoyl chloride under controlled conditions. Key steps include:

- Reagent Selection: Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of benzoyl chloride.

- Catalysis: Pyridine or DMAP can enhance reaction efficiency by acting as acid scavengers.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the product. Purity >95% can be confirmed via HPLC (C18 column, UV detection at 254 nm) .

- Troubleshooting: Monitor reaction progress with TLC to avoid over-esterification or side reactions.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A combination of spectroscopic and computational methods is essential:

- NMR Spectroscopy: H and C NMR can confirm the ester linkage and nitro group positioning. For example, the aromatic proton adjacent to the nitro group typically shows downfield shifts (~δ 8.2–8.5 ppm) .

- FT-IR: Look for ester C=O stretching (~1720 cm) and nitro group vibrations (~1520 cm and 1340 cm).

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties like charge distribution and HOMO-LUMO gaps, aiding in understanding reactivity .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Storage: Keep in amber vials at –20°C under inert gas (argon or nitrogen) to prevent photodegradation and hydrolysis.